Structural Complexity and Stereochemical Purity: Differentiating 2-(Pyrrolidin-2-yl)cyclohexan-1-one from 4-Alkylated and Alternative Isomers
2-(Pyrrolidin-2-yl)cyclohexan-1-one differs from its 4-methyl and 4-propyl analogs in molecular weight and the absence of additional alkyl substitution, which translates to reduced steric hindrance at the cyclohexanone ring and more predictable enantioselective derivatization. While 4-methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one (MW 181.27 g/mol) and 4-propyl-2-(pyrrolidin-2-yl)cyclohexan-1-one (MW 209.33 g/mol) introduce additional conformational complexity and altered physicochemical profiles, the unsubstituted parent compound (MW 167.25 g/mol) provides the minimal viable stereochemical scaffold for evaluating intrinsic pyrrolidine-cyclohexanone interactions without confounding alkyl effects. This distinction is critical for users requiring a consistent baseline building block for structure-activity relationship studies.
| Evidence Dimension | Molecular Weight and Alkyl Substitution |
|---|---|
| Target Compound Data | 167.25 g/mol (no cyclohexanone alkyl substitution) |
| Comparator Or Baseline | 4-Methyl analog: 181.27 g/mol ; 4-Propyl analog: 209.33 g/mol |
| Quantified Difference | MW difference: +14.02 g/mol (methyl analog); +42.08 g/mol (propyl analog) |
| Conditions | Calculated from molecular formula C₁₀H₁₇NO (target) versus C₁₁H₁₉NO (methyl analog) and C₁₃H₂₃NO (propyl analog) |
Why This Matters
Selection of the unsubstituted parent compound ensures that observed biological or catalytic activity arises from the core pyrrolidine-cyclohexanone pharmacophore rather than being confounded by alkyl chain effects.
